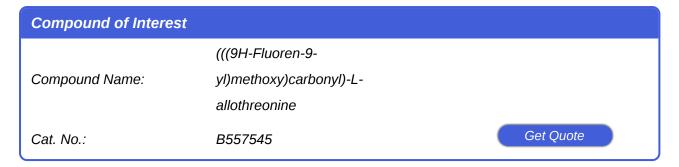


A Technical Guide to Fmoc-L-allothreonine: Properties, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on N- α -(9-Fluorenylmethoxycarbonyl)-L-allothreonine (Fmoc-L-allothreonine), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and analytical methods for characterization.

Physicochemical Properties of Fmoc-Lallothreonine

Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis.[1][2]



Property	Value	Reference
Molecular Formula	C19H19NO5	[3][4]
Molecular Weight	341.36 g/mol	[4][5][6]
Appearance	White to off-white powder	[3][5]
Melting Point	152 - 159 °C	[3]
Purity (HPLC)	≥ 99%	[3]
CAS Number	146306-75-4	[3][7]

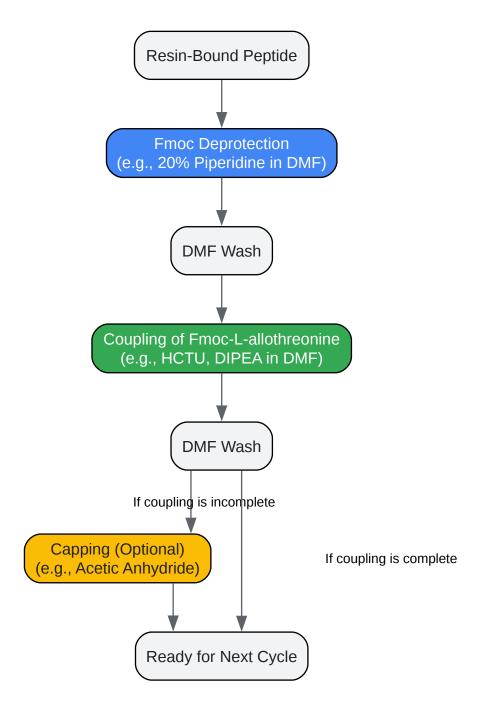
Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-allothreonine into a peptide sequence follows the standard cycle of Fmoc-based SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

General Workflow for Fmoc-SPPS

The following diagram illustrates the fundamental steps in a single cycle of solid-phase peptide synthesis using Fmoc-L-allothreonine.





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Caption: General workflow for incorporating Fmoc-L-allothreonine in SPPS.

Detailed Methodologies

2.2.1. Resin Preparation and Swelling

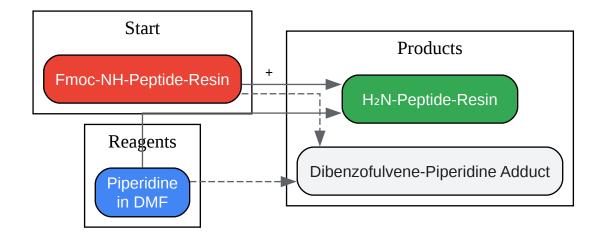


- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]
- Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least
 1 hour to ensure optimal reaction conditions.[8]

2.2.2. Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide is a critical step.

- Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6][8]
- Agitate the mixture for an initial 2-3 minutes, then drain the solution.
- Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 5-15 minutes.[5][6]
- Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvenepiperidine adduct.[8]



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Caption: Fmoc deprotection reaction scheme.

2.2.3. Coupling of Fmoc-L-allothreonine



The formation of the peptide bond is facilitated by activating the carboxylic acid of Fmoc-L-allothreonine.

- Dissolve Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) in DMF.
- Add a coupling agent, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[9]
- Pre-activate the mixture for a few minutes before adding it to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours with agitation.[10]
- Wash the resin extensively with DMF to remove excess reagents and byproducts.[8]

2.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups are removed.

- · Wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive side chains is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).
 [11]
- Agitate the mixture for 2-4 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
 [11]

Analytical Characterization



The purity and identity of the synthesized peptide containing L-allothreonine should be confirmed using analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification.

Parameter	Typical Conditions
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 μm)
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.
Flow Rate	1.0 mL/min
Detection	UV absorbance at 214 nm or 220 nm

Table adapted from a standard peptide analysis protocol.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis.[12] The observed mass should correspond to the calculated theoretical mass of the peptide containing L-allothreonine. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of Fmoc-L-allothreonine and to study the conformation of peptides containing this residue. 1H and 13C NMR spectra provide detailed structural information.[14]



Biological Significance and Applications

L-allothreonine is a diastereomer of the common proteinogenic amino acid L-threonine. While less common in nature, the incorporation of non-proteinogenic amino acids like L-allothreonine into peptides is a valuable strategy in drug design. This modification can:

- Enhance proteolytic stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases.
- Induce specific conformations: The stereochemistry of L-allothreonine can influence the secondary structure of the peptide backbone, potentially leading to more potent or selective biological activity.[15]
- Serve as a building block for complex molecules: Fmoc-L-allothreonine is utilized in the synthesis of glycopeptides and other modified peptides.[4][16]

Peptides containing D-amino acids, which are also non-proteinogenic, have been found in numerous natural products with diverse biological activities.[17] The study of peptides containing L-allothreonine may similarly uncover novel therapeutic agents.

Conclusion

Fmoc-L-allothreonine is a versatile and essential reagent for the synthesis of modified peptides. A thorough understanding of its properties and the application of robust experimental and analytical protocols are crucial for the successful design and development of novel peptide-based therapeutics and research tools. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important amino acid derivative.

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